Cas no 2059975-03-8 (2-fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride)

2-Fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride is a fluorinated heterocyclic compound featuring a pyridine core substituted with a furan ring and sulfonyl fluoride functionality. This structure offers versatile reactivity, particularly in cross-coupling reactions and as a sulfonylation reagent in organic synthesis. The presence of both fluorine and sulfonyl fluoride groups enhances its utility as a building block for pharmaceuticals, agrochemicals, and materials science applications. Its stability and selective reactivity make it suitable for controlled functionalization under mild conditions. The compound’s unique scaffold also enables the development of novel bioactive molecules, particularly in medicinal chemistry for targeted drug design.
2-fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride structure
2059975-03-8 structure
Product name:2-fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride
CAS No:2059975-03-8
MF:C9H5F2NO3S
Molecular Weight:245.202708005905
MDL:MFCD30499871
CID:5173296
PubChem ID:125453470

2-fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • CID 125453470
    • 3-Pyridinesulfonyl fluoride, 2-fluoro-6-(2-furanyl)-
    • 2-fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride
    • MDL: MFCD30499871
    • インチ: 1S/C9H5F2NO3S/c10-9-8(16(11,13)14)4-3-6(12-9)7-2-1-5-15-7/h1-5H
    • InChIKey: WXXLQEOGFVBXFR-UHFFFAOYSA-N
    • SMILES: C1(F)=NC(C2=CC=CO2)=CC=C1S(F)(=O)=O

じっけんとくせい

  • 密度みつど: 1.480±0.06 g/cm3(Predicted)
  • Boiling Point: 327.7±42.0 °C(Predicted)
  • 酸度系数(pKa): -5.97±0.23(Predicted)

2-fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-338579-0.1g
2-fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride
2059975-03-8 95.0%
0.1g
$1131.0 2025-03-18
Enamine
EN300-338579-0.25g
2-fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride
2059975-03-8 95.0%
0.25g
$1183.0 2025-03-18
Enamine
EN300-338579-10.0g
2-fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride
2059975-03-8 95.0%
10.0g
$5528.0 2025-03-18
Enamine
EN300-338579-1g
2-fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride
2059975-03-8
1g
$1286.0 2023-09-03
Enamine
EN300-338579-5g
2-fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride
2059975-03-8
5g
$3728.0 2023-09-03
Enamine
EN300-338579-1.0g
2-fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride
2059975-03-8 95.0%
1.0g
$1286.0 2025-03-18
Enamine
EN300-338579-5.0g
2-fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride
2059975-03-8 95.0%
5.0g
$3728.0 2025-03-18
Enamine
EN300-338579-10g
2-fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride
2059975-03-8
10g
$5528.0 2023-09-03
Enamine
EN300-338579-0.05g
2-fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride
2059975-03-8 95.0%
0.05g
$1080.0 2025-03-18
Enamine
EN300-338579-0.5g
2-fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride
2059975-03-8 95.0%
0.5g
$1234.0 2025-03-18

2-fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride 関連文献

2-fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluorideに関する追加情報

2-fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride (CAS No. 2059975-03-8): A Comprehensive Overview

The compound 2-fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride, identified by the CAS registry number 2059975-03-8, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of sulfonyl fluorides, which are known for their reactivity and versatility in synthetic chemistry. The structure of this molecule comprises a pyridine ring substituted with a fluoro group at position 2, a furan moiety at position 6, and a sulfonyl fluoride group at position 3. These substituents contribute to its unique chemical properties and reactivity.

Recent studies have highlighted the importance of sulfonyl fluorides as intermediates in the synthesis of bioactive compounds. The presence of the sulfonyl fluoride group in 2-fluoro-6-(furan-2-yl)pyridine-3-sulfonyl fluoride makes it an attractive candidate for various nucleophilic substitution reactions. The furan ring, on the other hand, introduces electron-donating properties, which can influence the reactivity of the molecule in different reaction conditions. This combination of functional groups makes the compound a valuable building block in medicinal chemistry.

In terms of synthesis, 2-fluoro-6-(furan-2-yl)pyridine can be prepared through a variety of methods, including coupling reactions and Friedel-Crafts alkylation. The introduction of the sulfonyl fluoride group typically involves treatment with an appropriate sulfonyl chloride followed by fluorination. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds, reducing production costs and improving yields.

The chemical stability of cas no 2059975-03-8 has been extensively studied under various conditions. It is known to be stable under normal storage conditions but exhibits reactivity under basic or nucleophilic conditions. This property is exploited in its use as an electrophilic reagent in organic synthesis. For instance, it can act as a sulfonating agent in the preparation of sulfonamides or sulfones, which are common motifs in drug molecules.

Recent research has also explored the application of 2-fluoro-6-(furan-2-yli)pyridine-sulfonyl fluoride in asymmetric synthesis. The furan ring provides an excellent platform for stereochemical control, enabling the formation of chiral centers with high enantioselectivity. This has opened new avenues for its use in the development of enantiomerically pure pharmaceuticals.

In addition to its synthetic applications, this compound has shown promise in materials science. The pyridine ring and sulfonyl fluoride group contribute to its ability to form coordination complexes with metal ions, making it a potential candidate for use in catalysis or as a ligand in coordination chemistry.

The environmental impact and safety profile of CAS No. 2059975-related compounds have also been subjects of recent research. Studies indicate that proper handling and disposal protocols are essential to minimize any adverse effects on the environment. Regulatory guidelines for such compounds emphasize the importance of adhering to best practices in chemical management.

In conclusion, 2-fluoro -6-furan -yli pyridin -sulfonyle fluoriyd, with its unique structural features and versatile reactivity, continues to be a focal point in contemporary chemical research. Its applications span across drug discovery, materials science, and catalysis, underscoring its significance as a valuable chemical entity.

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